![molecular formula C9H15N3O B13527989 N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the imidazo[1,2-a]pyridine ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors under suitable conditions.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis typically involves reagents like hydrazine hydrate, formaldehyde, and ammonium chloride . Further optimization and scale-up would be necessary for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring.
Hydrazine hydrate: Used for cyclization.
Formaldehyde: Involved in the Mannich reaction.
Ammonium chloride: Facilitates the formation of the imidazo[1,2-a]pyridine ring.
Major Products:: The major products depend on the specific reaction conditions and functional groups present. Oximes, amines, and substituted imidazo[1,2-a]pyridines are typical outcomes.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for heterocyclic compounds.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as a precursor for specialized chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with specific enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine stands out due to its imidazo[1,2-a]pyridine scaffold. Similar compounds include other imidazo[1,2-a]pyridines and related heterocycles .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H15N3O/c1-11(13)6-8-7-12-5-3-2-4-9(12)10-8/h7,13H,2-6H2,1H3 |
InChI Key |
XUDHKWAEGUMIDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN2CCCCC2=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
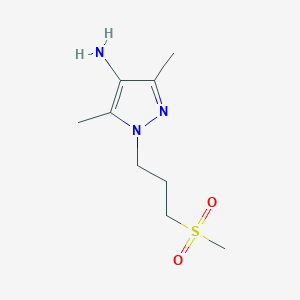

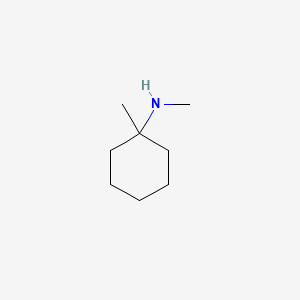

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
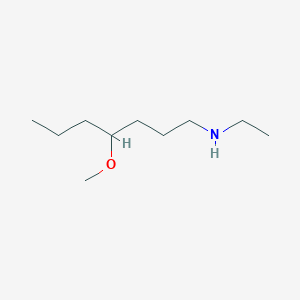
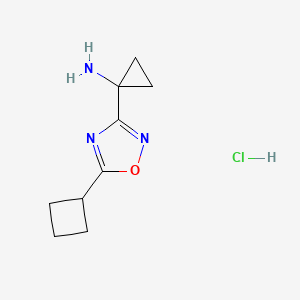
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)

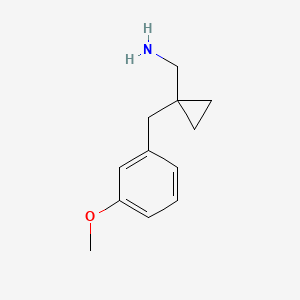

![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)
